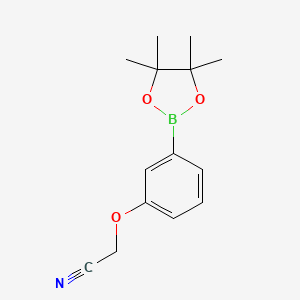
CID 16218960
Descripción general
Descripción
CID 16218960, also known as Adenosine 5′-diphosphate, periodate oxidized sodium salt, is a chemical compound with the molecular formula C10H13N5NaO10P2 and a molecular weight of 448.18 g/mol.
Aplicaciones Científicas De Investigación
CID 16218960 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying oxidation-reduction reactions and as a precursor for synthesizing other compounds. In biology, it is utilized in enzymatic studies and as a substrate for various biochemical assays. In medicine, this compound is investigated for its potential therapeutic applications, including its role in modulating cellular processes and signaling pathways. Additionally, it has industrial applications in the production of specialized chemicals and materials.
Análisis De Reacciones Químicas
CID 16218960 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include periodate for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with periodate results in the formation of the periodate oxidized sodium salt, while reduction with sodium borohydride can lead to the formation of reduced derivatives.
Mecanismo De Acción
The mechanism of action of CID 16218960 involves its interaction with specific molecular targets and pathways. As an oxidized derivative of adenosine diphosphate, it can modulate enzymatic activities and cellular signaling processes. The compound’s effects are mediated through its interaction with enzymes and receptors involved in nucleotide metabolism and signaling pathways. These interactions can influence various cellular functions, including energy metabolism, signal transduction, and gene expression .
Comparación Con Compuestos Similares
CID 16218960 can be compared with other similar compounds, such as adenosine diphosphate (ADP) and its derivatives While ADP is a naturally occurring nucleotide involved in cellular energy metabolism, this compound is a chemically modified derivative with unique propertiesSimilar compounds include other oxidized nucleotides and nucleotide analogs used in biochemical and pharmaceutical research .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it valuable for research in chemistry, biology, medicine, and industry
Propiedades
InChI |
InChI=1S/C10H13N5O10P2.Na/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)24-6(1-16)3-23-27(21,22)25-26(18,19)20;/h1-2,4-7H,3H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t6-,7+;/m0./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQAEEYTGARSBZ-UOERWJHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)O)C=O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)O)C=O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5NaO10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585073 | |
| Record name | PUBCHEM_16218960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71997-39-2 | |
| Record name | PUBCHEM_16218960 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















